![molecular formula C11H14N2 B11757046 6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine](/img/structure/B11757046.png)
6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine is a heterocyclic compound that features a unique structure combining a cyclooctane ring with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine typically involves cyclocondensation reactions. One common method involves the reaction of cyclooctanone with an appropriate amine under acidic or basic conditions to form the desired imine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
Análisis De Reacciones Químicas
Types of Reactions
6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted imines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with unique properties, such as corrosion inhibitors and catalysts
Mecanismo De Acción
The mechanism of action of 6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridine: Similar structure but with a seven-membered ring instead of an eight-membered ring.
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one: Contains a fused azepine ring.
6,7,8,9-Tetrahydro-5H-cycloocta[b]pyridin-10(5H)-one: Similar structure but with a ketone group instead of an imine
Uniqueness
6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine is unique due to its specific ring structure and the presence of an imine group, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C11H14N2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
6,7,8,9-tetrahydro-5H-cycloocta[c]pyridin-10-imine |
InChI |
InChI=1S/C11H14N2/c12-11-5-3-1-2-4-9-6-7-13-8-10(9)11/h6-8,12H,1-5H2 |
Clave InChI |
LNLDTFLRUAFNAF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C=NC=C2)C(=N)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11756967.png)
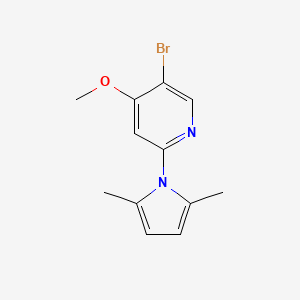
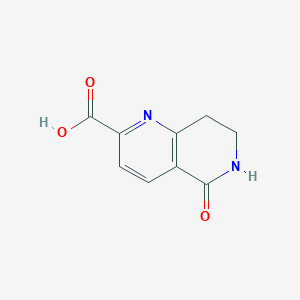
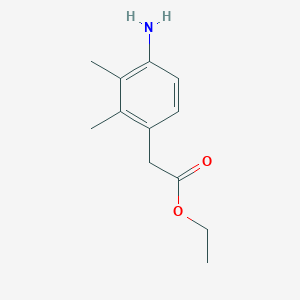
![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756983.png)
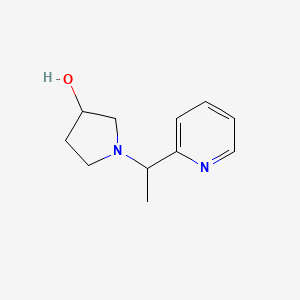
![2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B11756989.png)

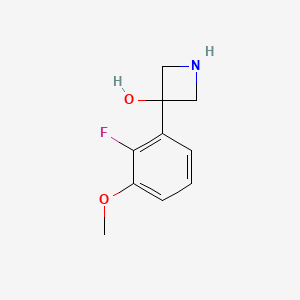

![1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B11757002.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757014.png)
![10-Chloronaphtho[2,1-b]benzofuran](/img/structure/B11757025.png)
